Tyr-Met-Glu-His-Phe-Arg-Trp-Gly
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly and its parent hormone alpha-MSH have numerous applications in scientific research:
Chemistry: Used in studies of peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in pigmentation and hormone regulation.
Medicine: Explored for potential therapeutic applications in conditions such as inflammation, immune response modulation, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Mechanism of Action
The mechanism of action of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly involves binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This binding activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins involved in melanin production and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-Melanocyte Stimulating Hormone (alpha-MSH): The full peptide hormone that includes the Tyr-Met-Glu-His-Phe-Arg-Trp-Gly sequence.
Beta-Melanocyte Stimulating Hormone (beta-MSH): Another melanocortin peptide with similar functions but different amino acid sequence.
Gamma-Melanocyte Stimulating Hormone (gamma-MSH): A shorter melanocortin peptide with distinct biological activities.
Uniqueness
This compound is unique due to its specific sequence and its role as part of alpha-MSH. This sequence is crucial for the binding and activation of melanocortin receptors, making it essential for the biological functions attributed to alpha-MSH .
Biological Activity
Tyr-Met-Glu-His-Phe-Arg-Trp-Gly is a peptide sequence that plays a significant role in biological processes, particularly in pigmentation and hormone regulation. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Overview of the Compound
This compound is a fragment of the melanocyte-stimulating hormone (α-MSH), which is involved in various physiological functions, including:
- Melanogenesis : The process of melanin production in melanocytes.
- Appetite Regulation : Influencing feeding behavior and energy homeostasis.
- Anti-inflammatory Effects : Modulating immune responses.
The primary mechanism of action for this compound involves its interaction with melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). Upon binding to MC1R, the following cascade occurs:
- Activation of Adenylate Cyclase : This leads to an increase in cyclic adenosine monophosphate (cAMP) levels.
- Activation of Protein Kinase A (PKA) : Elevated cAMP activates PKA, which phosphorylates target proteins involved in melanin synthesis and other physiological responses.
Table 1: Biological Activities of this compound
Study on Melanoma Cells
A study investigated the effects of α-MSH on melanoma cell growth. It was found that the peptide significantly inhibited the proliferation of melanoma cells, suggesting its potential as an anti-cancer agent. The mechanism was linked to its ability to induce apoptosis in cancer cells through MC1R activation .
Research on Peptide Stability
Research has shown that modifications to the peptide structure can enhance its stability and efficacy. For instance, cyclization strategies using thioether bridges have been employed to create analogs that exhibit improved receptor selectivity and metabolic stability while retaining potent biological activity .
Table 2: Comparison with Related Melanocortin Peptides
Compound | Structure | Biological Activity | Potency (IC50) |
---|---|---|---|
α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-NH2 | Melanogenesis, appetite regulation | 10 nM |
β-MSH | Ac-Ser-Tyr-Val-Glu-His-Phe-Arg-Trp-NH2 | Similar but less potent | 50 nM |
γ-MSH | H-Tyr-Val-Met-Gly-His-Phe-Arg-Trp-Asp | Selective for MC3R | 30 nM |
This comparison highlights the unique properties of this compound as part of α-MSH, emphasizing its specific binding affinity and biological activities.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H68N14O12S/c1-80-21-19-40(62-46(73)36(54)22-31-13-15-34(68)16-14-31)50(77)64-39(17-18-44(69)70)49(76)67-43(25-33-27-57-29-61-33)52(79)65-41(23-30-8-3-2-4-9-30)51(78)63-38(12-7-20-58-53(55)56)48(75)66-42(47(74)60-28-45(71)72)24-32-26-59-37-11-6-5-10-35(32)37/h2-6,8-11,13-16,26-27,29,36,38-43,59,68H,7,12,17-25,28,54H2,1H3,(H,57,61)(H,60,74)(H,62,73)(H,63,78)(H,64,77)(H,65,79)(H,66,75)(H,67,76)(H,69,70)(H,71,72)(H4,55,56,58)/t36-,38-,39-,40-,41-,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBICXEVCRUAI-TZLMNZOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H68N14O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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